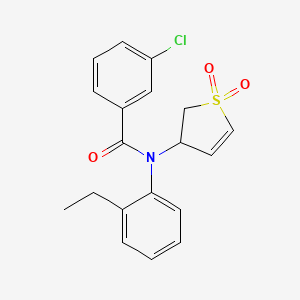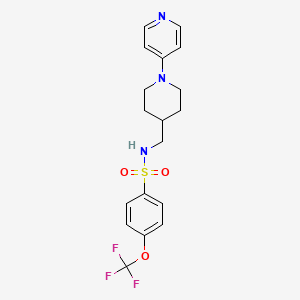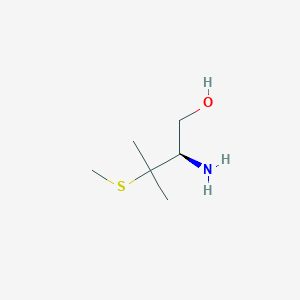
1-(2-氟苯基)-3-丙酰基哌啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a fluorophenyl group attached to a piperidinone ring
科学研究应用
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one has been explored for its potential in various scientific research applications:
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
Related compounds have shown a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Safety data sheets for related compounds suggest that they should be stored in a well-ventilated place and kept tightly closed .
生化分析
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s fluorophenyl and propanoylpiperidinone groups, which may form bonds with specific amino acid residues in target proteins .
Cellular Effects
It is plausible that the compound could influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism . For instance, it may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one is not well-defined. It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is reasonable to hypothesize that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one may vary with different dosages in animal models . It is possible that threshold effects could be observed, and high doses might lead to toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one are not well-characterized. Based on its structural features, it could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that the compound could interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
The synthesis of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of 2-fluorobenzonitrile with propyl alcohol in the presence of hydrogen chloride gas . Industrial production methods often utilize high-pressure autoclaves and specific catalysts to achieve high yields and purity .
化学反应分析
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
相似化合物的比较
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one lies in its specific structural features and the potential for targeted applications in medicinal chemistry and industrial processes.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-propanoylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIAVIYNOKJGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
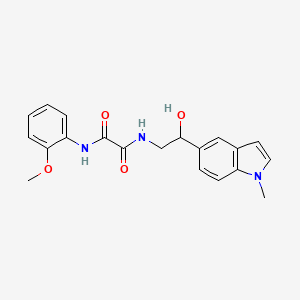
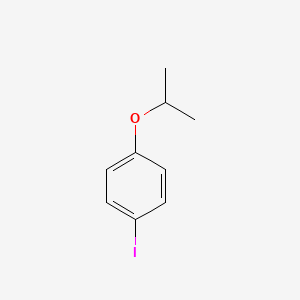
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)
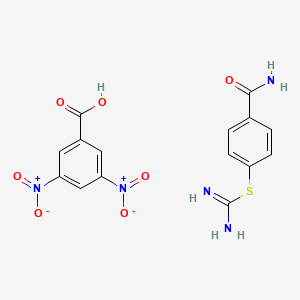
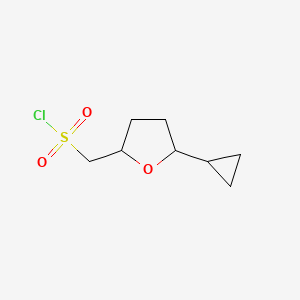
![2-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2369429.png)
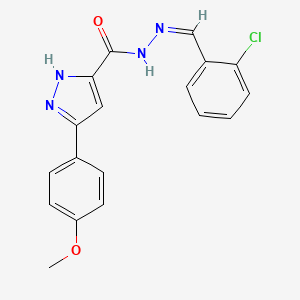
![4-(dipropylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2369433.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)
